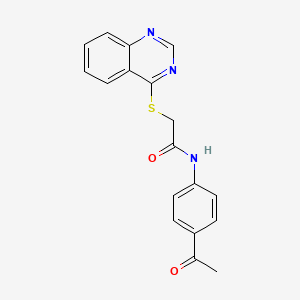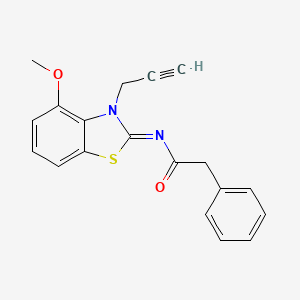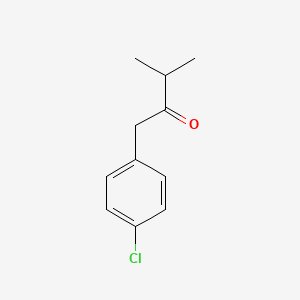![molecular formula C21H19Cl4N3 B2452705 1-[(2,6-dichlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine CAS No. 321998-73-6](/img/structure/B2452705.png)
1-[(2,6-dichlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,6-dichlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine is a useful research compound. Its molecular formula is C21H19Cl4N3 and its molecular weight is 455.2. The purity is usually 95%.
BenchChem offers high-quality 1-[(2,6-dichlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2,6-dichlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Interactions and Conformational Analysis
- Molecular Interactions of CB1 Cannabinoid Receptor Antagonists: A study focused on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, similar in structure to the compound , reveals its potent and selective antagonism for the CB1 cannabinoid receptor. Conformational analysis using the AM1 molecular orbital method identified four distinct conformations of this compound. The study developed unified pharmacophore models and performed comparative molecular field analysis (CoMFA) to establish three-dimensional quantitative structure-activity relationship (QSAR) models (Shim et al., 2002).
Synthesis and Structural Analysis
- Facile Synthesis and Screening of CB1 Receptor Antagonists: Research on the facile synthesis of biaryl pyrazole sulfonamide derivatives, closely related to the compound , highlights the synthesis methods and the effects of structural modifications on CB1 receptor antagonism (Srivastava et al., 2008).
Radioligand Development for PET Imaging
- Development of Potential PET Radioligands: Studies have developed novel ligands for cerebral cannabinoid receptor imaging, using compounds structurally similar to the one . These ligands display higher binding affinity and lower lipophilicity, making them promising for PET radioligand imaging (Fan et al., 2006).
Cannabinoid Receptor Affinity and Evaluation
- Analogues of CB2 Cannabinoid Ligands: Research on new analogues of CB2 ligands, closely resembling the compound , evaluated cannabinoid receptor affinity. One analogue demonstrated significant affinity for cannabinoid CB2 receptors in an in vitro model (Murineddu et al., 2006).
Interaction with Cannabinoid CB1 Receptor
- Interaction with LYS 3.28(192) of the Cannabinoid CB1 Receptor: A study focused on the interaction of a compound structurally similar to the requested chemical with the CB1 receptor. It was found that this interaction is crucial for its inverse agonism at the receptor (Hurst et al., 2002).
CB1 Receptor Imaging
- Synthesis of Potential CB1 Receptor Imaging Agents: Research into the synthesis and in vitro evaluation of potential imaging agents for CB1 receptors used compounds structurally similar to the requested chemical. These agents showed selectivity in labeling CB1 receptors in postmortem human brain sections (Kumar et al., 2004).
Structure-Activity Relationships
- Structure-Activity Relationships of Pyrazole Derivatives: A study conducted on pyrazole derivatives, closely related to the requested chemical, explored their antagonistic properties toward cannabinoid receptors. This research provided insights into structural requirements for potent and selective cannabinoid CB1 receptor antagonistic activity (Lan et al., 1999).
Propiedades
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl4N3/c22-14-4-5-15(19(25)10-14)21-11-20(26-27-21)13-6-8-28(9-7-13)12-16-17(23)2-1-3-18(16)24/h1-5,10-11,13H,6-9,12H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCWETXTJRCMRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)CC4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl4N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,6-dichlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

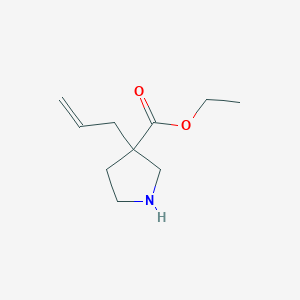
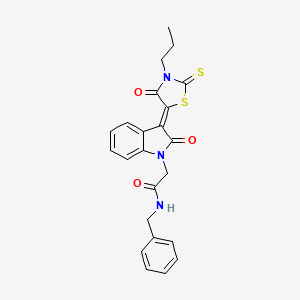

![6-Fluoro-4-[(4-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2452627.png)
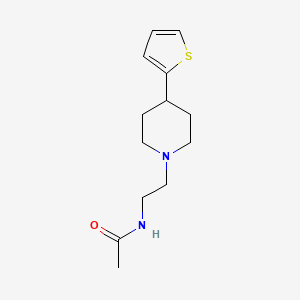
![3-chloro-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2452629.png)

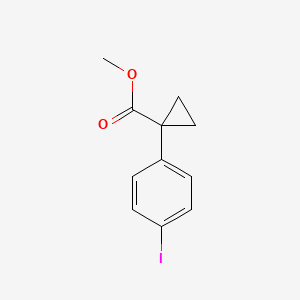
![1-(2-Methoxyethyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2452637.png)
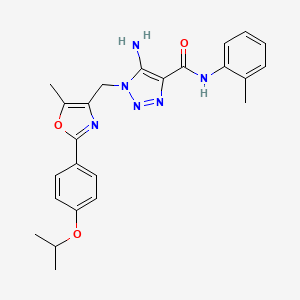
![N-(3-methyl-1-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2452642.png)
